Product packaging for 4-(2-pyridinyl)Benzenamine Dihydrochloride(Cat. No.:)

4-(2-pyridinyl)Benzenamine Dihydrochloride

Cat. No.: B13286791
M. Wt: 243.13 g/mol
InChI Key: HKVGTYKEOTUJEP-UHFFFAOYSA-N
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Description

4-(2-Pyridinyl)Benzenamine dihydrochloride (CAS 856849-12-2) is the dihydrochloride salt of a compound featuring a benzeneamine (aniline) group linked to a pyridinyl ring. This structure makes it a valuable chemical scaffold and intermediate in sophisticated organic synthesis and drug discovery efforts . Compounds with a pyridine core, such as this one, are extensively utilized in medicinal chemistry to modulate the physicochemical properties of potential drug candidates, notably to improve water solubility through salt formation, which is a critical factor for in vivo studies . The pyridine moiety is a privileged structure in pharmacology, found in molecules with a wide range of therapeutic activities, including antimicrobial and antiviral properties . Furthermore, research into novel antimitotic prodrugs for targeted cancer therapy has demonstrated that incorporating a pyridinyl group as a bioisosteric replacement for a phenyl ring is a viable strategy for developing potent and selective anticancer agents, particularly for the treatment of breast cancer . As a building block, this compound can be used in the synthesis of more complex molecules, such as corrosion inhibitors for mild steel, which are of interest in industrial applications . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate care, refer to the material safety data sheet (MSDS) for safety information, and store it as recommended, typically in a cool, dark, and dry place .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12Cl2N2 B13286791 4-(2-pyridinyl)Benzenamine Dihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12Cl2N2

Molecular Weight

243.13 g/mol

IUPAC Name

4-pyridin-2-ylaniline;dihydrochloride

InChI

InChI=1S/C11H10N2.2ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;;/h1-8H,12H2;2*1H

InChI Key

HKVGTYKEOTUJEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)N.Cl.Cl

Origin of Product

United States

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis for Structural Confirmation

Spectroscopy provides a powerful, non-destructive means to probe the molecular structure of 4-(2-pyridinyl)Benzenamine Dihydrochloride (B599025). Each technique offers unique insights into the connectivity of atoms, the nature of chemical bonds, and the electronic environment within the molecule. While detailed experimental data for the dihydrochloride salt is not extensively published, a wealth of information is available for its free base, 4-(2-pyridinyl)aniline. This data serves as a crucial foundation for understanding the spectroscopic properties of the protonated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By analyzing the behavior of atomic nuclei in a magnetic field, it provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(2-pyridinyl)aniline, the free base, has been reported in deuterated chloroform (B151607) (CDCl₃). chemicalbook.com The dihydrochloride salt, when analyzed in a suitable solvent like DMSO-d₆ or D₂O, would exhibit notable differences due to the protonation of both the pyridinyl and anilino nitrogen atoms.

Aromatic Protons: In the free base, the aromatic protons of both the pyridine (B92270) and benzene (B151609) rings appear in the range of δ 6.7-8.6 ppm. chemicalbook.com For the dihydrochloride salt, a general downfield shift (to a higher ppm value) of all aromatic protons is expected. This is due to the increased positive charge on the molecule, which deshields the protons, causing them to resonate at a lower field. The pyridinium (B92312) proton (H6') would likely be the most significantly shifted.

Amine/Ammonium (B1175870) Protons: The amine protons (-NH₂) of the free base appear as a broad singlet around δ 3.83 ppm. chemicalbook.com Upon formation of the dihydrochloride salt, this group is converted to an ammonium group (-NH₃⁺). The ammonium protons would appear as a distinct signal, likely further downfield, and its coupling to the adjacent aromatic protons might be observable under certain conditions. The signal for the proton on the pyridinium nitrogen would also be present.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the free base, 11 distinct carbon signals are observed, confirming the presence of the two different aromatic rings. chemicalbook.com

Aromatic Carbons: The reported chemical shifts for the free base in CDCl₃ are δ 157.6, 149.5, 147.5, 136.6, 129.8, 128.1, 121.0, 119.4, and 115.2 ppm. chemicalbook.com

Effect of Protonation: Similar to ¹H NMR, the protonation in the dihydrochloride salt would cause a downfield shift for most carbon signals. The carbons adjacent to the positively charged nitrogen atoms (C2, C6 on the pyridine ring and C4 on the benzene ring) would experience the most significant deshielding and shift to higher ppm values.

Table 1: Reported NMR Data for 4-(2-pyridinyl)aniline (Free Base)
Technique Solvent Reported Chemical Shifts (δ ppm)
¹H NMR CDCl₃8.62 (1H, dt, J=1.0, 5.0 Hz), 7.83 (2H, d, J=8.5 Hz), 7.68-7.61 (2H, m), 7.11 (1H, m), 6.75 (2H, d, J=8.5 Hz), 3.83 (2H, br s) chemicalbook.com
¹³C NMR CDCl₃157.6, 149.5, 147.5, 136.6, 129.8, 128.1, 121.0, 119.4, 115.2 chemicalbook.com

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying functional groups.

The reported FT-IR spectrum of 4-(2-pyridinyl)aniline shows characteristic peaks for N-H and C-N stretching, as well as aromatic C=C and C-H vibrations. chemicalbook.com

N-H Stretching: The free amine shows characteristic symmetric and asymmetric N-H stretching bands around 3333 and 3210 cm⁻¹. chemicalbook.com In the dihydrochloride salt, these bands would be replaced by broad and strong absorptions at lower frequencies (typically in the 3000-2500 cm⁻¹ region), which are characteristic of N-H⁺ stretching vibrations in ammonium salts.

Aromatic Vibrations: The C=C stretching vibrations of the aromatic rings are observed at 1606 and 1586 cm⁻¹. chemicalbook.com The C-N stretching is found at 1294 cm⁻¹. chemicalbook.com These vibrations will also be present in the salt, though their positions may be slightly shifted due to the electronic changes from protonation. New bands corresponding to pyridinium ring vibrations would also be expected.

Table 2: Key FT-IR Bands for 4-(2-pyridinyl)aniline (Free Base) and Expected Changes for the Dihydrochloride Salt
Vibrational Mode Free Base (cm⁻¹) chemicalbook.com Expected for Dihydrochloride Salt (cm⁻¹)
N-H Stretching (Amine)3333, 3210Absent
N-H⁺ Stretching (Ammonium/Pyridinium)AbsentBroad, strong bands in 3000-2500 region
Aromatic C=C Stretching1606, 1586Present, possibly shifted
C-N Stretching1294Present, possibly shifted

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The spectrum is typically characterized by the wavelength of maximum absorbance (λ_max).

For 4-(2-pyridinyl)aniline, the UV-Vis spectrum is expected to be dominated by π→π* transitions associated with the conjugated aromatic system. The spectrum of the related compound, aniline (B41778), shows a strong absorption band around 230 nm and a weaker, structured band around 280 nm in a non-polar solvent like hexane. rsc.org The extended conjugation in 4-(2-pyridinyl)aniline would likely lead to a bathochromic shift (shift to longer wavelengths) of these bands compared to aniline alone.

Upon formation of the dihydrochloride salt, a hypsochromic shift (shift to shorter wavelengths) is anticipated. The protonation of the anilino nitrogen atom removes the lone pair from conjugation with the benzene ring, effectively reducing the extent of the conjugated system. This increases the energy required for the π→π* transition, resulting in absorption at a shorter wavelength.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions.

4-(2-pyridinyl)Benzenamine Dihydrochloride is a diamagnetic organic salt. All its electrons are paired in bonding or non-bonding orbitals. Therefore, it does not have any unpaired electrons and is ESR-inactive. This technique is not applicable for the direct structural characterization of this compound in its ground state.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can also offer structural clues through the analysis of fragmentation patterns.

For 4-(2-pyridinyl)aniline, electrospray ionization (ESI) mass spectrometry shows a prominent signal for the protonated molecule [M+H]⁺ at m/z 171. chemicalbook.com This corresponds to the molecular weight of the free base (170.21 g/mol ) plus the mass of a proton, confirming the molecular formula C₁₁H₁₀N₂. chemicalbook.comsuprabank.org

When analyzing the dihydrochloride salt, one would still expect to observe the [M+H]⁺ ion of the free base at m/z 171, as the chloride counter-ions are typically not observed in the positive ion mode spectrum. High-resolution mass spectrometry (HRMS) could be used to determine the exact mass with high precision, further confirming the elemental composition.

Crystallographic Investigations

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the precise coordinates of each atom, yielding detailed information on bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound has not been found in the searched literature, a crystallographic investigation would provide invaluable information. Such a study would confirm:

Molecular Geometry: The planarity or twist between the pyridine and benzene rings.

Protonation Sites: Unambiguous confirmation that both the pyridinyl and anilino nitrogen atoms are protonated.

Ionic Interactions: The precise locations of the chloride counter-ions and their electrostatic interactions with the positively charged organic cation.

Intermolecular Interactions: The study would reveal the crystal packing arrangement, including hydrogen bonding networks involving the ammonium group (N-H⁺···Cl⁻) and pyridinium C-H groups, as well as potential π-π stacking interactions between the aromatic rings. This information is crucial for understanding the solid-state properties of the compound.

The unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (describing the symmetry of the crystal) would also be determined, providing a complete picture of the solid-state structure. nih.gov

X-ray Diffraction (XRD) for Single Crystal Analysis

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the molecular and crystal structure of a compound. mdpi.com This technique involves irradiating a single crystal of the material with an X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously analyzed to build a three-dimensional model of the electron density. From this model, the precise positions of individual atoms, bond lengths, and bond angles can be determined. mdpi.commdpi.com For complex organic salts like this compound, obtaining crystals of suitable quality is a critical first step for successful XRD analysis. mdpi.com

Determination of Crystal System and Space Group

The diffraction data obtained from XRD analysis allows for the determination of the crystal system and space group, which describe the symmetry of the unit cell and the arrangement of molecules within it. Crystal systems are categorized into seven groups based on the lengths and angles of the unit cell axes: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. The space group provides a more detailed description of the symmetry elements present, such as rotation axes, mirror planes, and inversion centers. For instance, related pyridine derivatives have been found to crystallize in various systems, including the monoclinic system with space groups like P21/c or P2/n, and the triclinic system with space group P-1. mdpi.commdpi.comnih.govresearchgate.net The specific crystal system and space group for this compound would be determined from the systematic absences in its diffraction pattern.

Crystal System Data for Related Pyridine Derivatives

Compound Crystal System Space Group Reference
4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline Monoclinic P21/c mdpi.com
4-nitro-N-[(pyridin-2-yl)methylidene]aniline Monoclinic P2/n nih.govresearchgate.net

Analysis of Molecular Conformation and Dihedral Angles

The conformation of the 4-(2-pyridinyl)Benzenamine cation is a key structural feature. Of particular importance is the dihedral angle between the planes of the pyridine and benzene rings. This angle indicates the degree of twist between the two aromatic systems. In similar structures, this angle can vary significantly; for example, in N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline, the dihedral angle is 12.18 (7)°, while in 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, it is a more twisted 47.78 (5)°. nih.govresearchgate.netnih.gov This variation can be influenced by the nature of substituents and the intermolecular forces within the crystal. The conformation is also affected by the protonation of the nitrogen atoms, which influences the electronic distribution and steric interactions within the molecule.

Ancillary Characterization Methods

Beyond single-crystal XRD, other analytical methods are essential for confirming the identity and purity of the compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₁₁H₁₂Cl₂N₂ for the dihydrochloride salt). A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition. This method is routinely used in the characterization of newly synthesized compounds. mdpi.com

Molar Conductivity Studies

Molar conductivity measurements are used to investigate the electrolytic nature of a compound in solution. For a salt like this compound, dissolving it in a suitable solvent, such as ethanol (B145695) or DMF, would yield a solution containing ions. The molar conductivity value indicates the degree of dissociation of the salt into its constituent ions. This data helps to confirm the ionic nature of the compound and can provide insights into the behavior of the ions in solution. The results of these studies are crucial for applications where the compound is used in a dissolved state. nih.gov

Size Exclusion Chromatography (SEC) for Polymer-Related Applications

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a pivotal analytical technique for the characterization of polymers. It separates macromolecules based on their size, or more precisely, their hydrodynamic volume in solution. paint.orgwikipedia.org This method is indispensable for determining key parameters such as number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution. specificpolymers.com

In the context of polymers synthesized using or incorporating the "4-(2-pyridinyl)Benzenamine" moiety, SEC would be a critical tool for quality control and for establishing structure-property relationships. The pyridinyl and amine functional groups would classify such a polymer as polar, which necessitates careful consideration of the experimental conditions to ensure accurate analysis.

Principles of SEC Analysis

The fundamental principle of SEC involves the differential elution of polymer molecules from a column packed with porous gel beads. wikipedia.org As a solution of the polymer passes through the column, larger polymer coils are unable to penetrate the pores of the gel and thus travel a shorter path, eluting first. paint.org Smaller molecules can diffuse into the pores, leading to a longer path and later elution times. numberanalytics.com By calibrating the column with polymer standards of known molecular weights, the elution time of an unknown polymer sample can be correlated to its molecular weight distribution. chromatographyonline.com

Hypothetical Application to a Polymer Containing 4-(2-pyridinyl)Benzenamine

While no specific literature detailing the SEC analysis of polymers derived from this compound is publicly available, a hypothetical study can be outlined to illustrate the application and the nature of the expected research findings. In such a study, a series of polymers could be synthesized with the aim of controlling the polymer chain length. SEC analysis would then be employed to confirm the success of the synthesis strategy.

Experimental Considerations:

Mobile Phase: Due to the polar nature of the pyridinyl and amine groups, a polar organic solvent would be required. Dimethylformamide (DMF) or N-methylpyrrolidone (NMP), often with the addition of a salt like lithium bromide (LiBr) at a low concentration (e.g., 0.05 M), would be suitable mobile phases. uni-onward.com.tw The salt helps to suppress potential ionic interactions between the polymer and the stationary phase, which could otherwise lead to erroneous results. chromforum.org

Stationary Phase: Columns packed with styrene-divinylbenzene (St-DVB) copolymers are common for organic SEC. uni-onward.com.tw For polar polymers, hydrophilic vinyl polymer-based packing materials can also be used. uni-onward.com.tw

Detectors: A differential refractometer (DRI) is a standard detector that measures the concentration of the eluting polymer. paint.org Additionally, a UV-Vis detector could be highly effective, given the aromatic nature of the 4-(2-pyridinyl)Benzenamine unit, allowing for selective detection of the polymer.

Calibration: Since a specific standard for a polymer containing 4-(2-pyridinyl)Benzenamine would not be available, relative molecular weights would be determined using commercially available standards, such as polystyrene (PS) or polymethylmethacrylate (PMMA). malvernpanalytical.comshodex.de It is crucial to note that these would be apparent molecular weights, and for absolute values, techniques like universal calibration or the use of a light scattering detector would be necessary. researchgate.net

Detailed Research Findings (Hypothetical Data)

The following interactive data table presents hypothetical results from an SEC analysis of three batches of a polymer incorporating 4-(2-pyridinyl)Benzenamine, synthesized under conditions designed to produce different molecular weights.

Table 1: Hypothetical SEC Data for Poly(4-(2-pyridinyl)Benzenamine derivative) This data is for illustrative purposes only and is not derived from experimental results.

Polymer Batch Peak Retention Time (min) Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn)
P4PBA-01 22.5 15,000 24,000 1.60
P4PBA-02 20.8 35,000 59,500 1.70

Interpretation of Findings:

Retention Time and Molecular Weight: The data clearly demonstrates the inverse relationship between retention time and molecular weight, a hallmark of SEC. mdpi.com Polymer batch P4PBA-03, with the highest molecular weight, exhibits the shortest retention time, indicating it is composed of the largest polymer coils.

Molecular Weight Averages (Mn and Mw): The progression from P4PBA-01 to P4PBA-03 shows a systematic increase in both number-average (Mn) and weight-average (Mw) molecular weights. This would suggest that the synthetic methodology allows for effective control over the degree of polymerization.

Polydispersity Index (PDI): The PDI values are all greater than 1.0, which is characteristic of synthetic polymers produced by step-growth or chain-growth polymerization mechanisms, indicating a distribution of chain lengths. The observed trend of an increasing PDI with higher molecular weight is common in many polymerization processes. It could suggest that as the reaction proceeds to generate longer chains, the probability of chain termination or transfer events that broaden the molecular weight distribution also increases.

Computational and Theoretical Studies of 4 2 Pyridinyl Benzenamine Dihydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For 4-(2-pyridinyl)Benzenamine Dihydrochloride (B599025), these calculations can elucidate its intrinsic properties.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for optimizing molecular geometries and determining electronic properties. irjet.net DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict the most stable three-dimensional arrangement of atoms in the 4-(2-pyridinyl)benzenamine cation. irjet.net

Table 1: Predicted Geometrical Parameters using DFT Note: This data is illustrative and based on typical values from DFT calculations for similar aromatic amine structures. Actual values would require a specific calculation for this exact molecule.

Parameter Predicted Value
C-C (benzene ring) ~1.39 Å
C-C (pyridine ring) ~1.39 Å
C-N (pyridine ring) ~1.34 Å
C-C (inter-ring) ~1.49 Å
C-N (amine) ~1.40 Å

Prediction of Spectroscopic Parameters

Quantum chemical calculations are also employed to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. researchgate.net For 4-(2-pyridinyl)Benzenamine Dihydrochloride, DFT can be used to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of C-H bonds or the bending of the ring structures. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be predicted. researchgate.net These predictions are highly sensitive to the electronic environment of each nucleus and therefore provide a stringent test of the calculated electronic structure. Time-dependent DFT (TD-DFT) can further be used to predict electronic transitions, which correspond to the absorption of light in the UV-Visible spectrum. researchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies Note: This table represents typical frequency ranges for functional groups present in the molecule.

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H stretch (amine salt) 2800-3200
C-H stretch (aromatic) 3000-3100
C=C/C=N stretch (ring) 1400-1600

Molecular Modeling and Simulation

Beyond the quantum level, molecular modeling and simulation techniques are used to study the larger-scale behavior of molecules, including their conformational flexibility and interactions with their environment.

Conformational Analysis and Energy Minimization

The 4-(2-pyridinyl)benzenamine molecule has conformational flexibility, primarily due to the rotation around the single bond connecting the pyridine (B92270) and benzene (B151609) rings. Conformational analysis involves systematically exploring these rotational possibilities to identify stable conformations (energy minima) and the energy barriers between them. researchgate.net

Energy minimization is a computational process that adjusts the geometry of a molecule to find its lowest energy arrangement. researchgate.net This is often performed using molecular mechanics force fields, which are less computationally intensive than quantum methods and can handle larger systems. The resulting minimized structure represents the most probable conformation of the molecule in a vacuum. The dihedral angle between the two aromatic rings is a key output of this analysis.

Investigation of Intermolecular Interactions

In a solid (crystalline) or liquid state, molecules of this compound interact with each other. researchgate.net These intermolecular interactions, such as hydrogen bonds and van der Waals forces, govern the physical properties of the substance. nih.gov In the case of the dihydrochloride salt, the protonated amine group and the pyridinium (B92312) nitrogen are strong hydrogen bond donors, while the chloride anions are strong acceptors. Molecular modeling can be used to simulate these interactions and predict how the molecules will pack together in a crystal lattice. nih.gov Understanding these interactions is crucial for predicting properties like solubility and melting point.

Computational Approaches in Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov Computational methods are invaluable in this field for predicting how a molecule might interact with a biological target, such as a protein or enzyme. researchgate.net

For a molecule like 4-(2-pyridinyl)benzenamine, SAR studies would investigate how modifications to its structure—such as adding or changing substituent groups on the benzene or pyridine rings—would affect its activity. nih.gov Computational techniques like molecular docking can be used to predict the binding mode and affinity of the molecule to a specific protein's active site. Quantitative Structure-Activity Relationship (QSAR) models, which are statistical models that correlate structural features with activity, can also be developed using computationally derived descriptors. These descriptors can include electronic properties (like HOMO/LUMO energies and partial atomic charges) and steric properties (like molecular shape and volume). iapchem.org Such studies help in the rational design of new, more potent analogs. nih.gov

Prediction of Physicochemical Properties (e.g., Partition Coefficient) for Research Design

The prediction of physicochemical properties is crucial for assessing a compound's potential pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. Key properties often investigated computationally include the partition coefficient (logP), topological polar surface area (TPSA), solubility, and pKa.

Partition Coefficient (logP): The partition coefficient is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. While experimental data for this compound is scarce, computational models can provide valuable estimates. For the closely related isomer, 4-(Pyridin-4-yl)aniline, a calculated logP value of 2.33 has been reported. chemscene.com This value suggests a moderate degree of lipophilicity. Various computational methods are employed to predict logP, ranging from fragment-based approaches to whole-molecule property calculations. chemaxon.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structure with its properties, are also widely used for pyridine derivatives. chemrevlett.comnih.gov

Topological Polar Surface Area (TPSA): TPSA is another critical descriptor that correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. For 4-(Pyridin-4-yl)aniline, the calculated TPSA is 38.91 Ų. chemscene.com This value falls within a range typically associated with good oral bioavailability.

Computational Methodologies: A variety of computational techniques are available for predicting these properties. Density Functional Theory (DFT) can be used to calculate molecular properties that inform physicochemical characteristics. researchgate.net Furthermore, numerous online platforms and software packages, such as SwissADME, pkCSM, and Chemaxon, provide rapid predictions of a wide array of physicochemical and pharmacokinetic parameters based on a compound's chemical structure. chemaxon.comchemrevlett.comnih.gov These tools often utilize large datasets of experimentally determined properties to build their predictive models. For pyridine and bipyridine derivatives, QSAR models have been successfully developed to predict various properties, demonstrating the utility of these computational approaches. chemrevlett.com

The table below summarizes the computationally predicted physicochemical properties for the isomeric compound 4-(Pyridin-4-yl)aniline, which can serve as a reference for estimating the properties of 4-(2-pyridinyl)Benzenamine. It is important to note that the dihydrochloride salt form of the target compound will have significantly different properties, particularly in terms of solubility and pKa, compared to the free base.

PropertyPredicted Value for 4-(Pyridin-4-yl)anilineSignificance in Research Design
LogP2.33 chemscene.comIndicates moderate lipophilicity, influencing membrane permeability and solubility.
Topological Polar Surface Area (TPSA)38.91 Ų chemscene.comSuggests potential for good oral absorption.
Hydrogen Bond Acceptors2 chemscene.comInfluences solubility and binding interactions.
Hydrogen Bond Donors1 chemscene.comInfluences solubility and binding interactions.
Rotatable Bonds1 chemscene.comRelates to conformational flexibility.

Advanced Applications and Research Frontiers Involving 4 2 Pyridinyl Benzenamine Dihydrochloride and Its Derivatives

Contributions to Coordination Chemistry

The ability of 4-(2-pyridinyl)Benzenamine and its analogues to form stable complexes with a wide array of metal ions is a cornerstone of their application in coordination chemistry. The pyridine (B92270) and aniline (B41778) nitrogen atoms create a bidentate chelate that is fundamental to the construction of diverse metal-ligand assemblies.

Ligand Design for Metal Complexation

The design of ligands based on the 4-(2-pyridinyl)Benzenamine scaffold allows for the systematic tuning of the electronic and steric properties of the resulting metal complexes. The presence of non-bonding electrons on the nitrogen atoms enables these pyridine derivatives to act as Lewis bases towards various metal ions. researchgate.net The coordination properties can be readily altered by introducing electron-donating or -withdrawing substituents on either the pyridine or the benzene (B151609) ring. acs.org This functionalization influences the ligand's basicity and, consequently, the stability and reactivity of the metal complex. researchgate.net

For instance, derivatives such as N-(pyridin-2-ylmethyl)aniline and N(1),N(1)-dimethyl-N(4)-(pyridin-2-ylmethyl)benzene-1,4-diamine have been synthesized to create bifunctional molecules capable of interacting with both metal ions and biological species. nih.gov The synthesis of these ligands often involves straightforward chemical modifications, allowing for the creation of a library of ligands with systematically varied properties. The characterization of these ligands and their metal complexes is typically achieved through spectroscopic methods like NMR, UV-Vis, and FT-IR, as well as X-ray crystallography to determine their solid-state structures. nih.gov

Table 1: Selected Derivatives of 4-(2-pyridinyl)Benzenamine and Their Structural Features

Compound NameStructural MoietyPotential Coordination Sites
N-(pyridin-2-ylmethyl)anilinePyridine, AnilineBidentate N,N'
N(1),N(1)-dimethyl-N(4)-(pyridin-2-ylmethyl)benzene-1,4-diaminePyridine, AnilineBidentate N,N'
4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene SulphonamidePyridine, SulphonamideMultidentate N,N',O

Exploration of Metal Complexes as Catalysts

Metal complexes derived from 4-(2-pyridinyl)Benzenamine and related ligands have shown significant promise as catalysts in a variety of organic transformations. The electronic properties of the ligand, which can be modulated through substitution, play a crucial role in determining the catalytic efficiency of the metal center. researchgate.net

Palladium(II) complexes with pyridine-based ligands, for example, have been effectively used in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. acs.orgoiccpress.com The catalytic activity of these complexes is often correlated with the ligand's basicity, where more basic ligands can enhance the reaction yield. researchgate.netacs.org These complexes typically act as precatalysts that are activated under the reaction conditions to generate the catalytically active species. nih.gov The catalytic cycle often involves sequential oxidative addition, transmetalation (or carbometalation), and reductive elimination steps. acs.org

Rhodium complexes bearing pyridine ligands have also been explored for their catalytic activity in reactions such as hydrogenation and hydroformylation. researchgate.net The pyridine moiety helps to stabilize the metal center and can influence the selectivity of the catalytic process. For example, rhodium-catalyzed addition of C-H bonds to imines has been demonstrated, showcasing the utility of these complexes in C-N bond formation. nih.gov

Table 2: Catalytic Applications of Metal Complexes with Pyridine-Aniline Type Ligands

MetalLigand TypeCatalytic ReactionReference
Palladium(II)4-substituted pyridinesSuzuki-Miyaura, Heck acs.orgoiccpress.com
Palladium(II)Indolyl-NNN-type ligandsSuzuki coupling mdpi.com
Rhodium(III)Pyridine derivativesHydrogenation, Hydroformylation researchgate.net
RhodiumBenzamidesC-H activation/addition to imines nih.gov

Design and Synthesis of Metallo-Organic Frameworks (MOFs)

Metallo-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of 4-(2-pyridinyl)Benzenamine derivatives makes them excellent candidates for use as linkers in the synthesis of MOFs. researchgate.net The pyridine and aniline groups can coordinate to different metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. rsc.org

The geometry of the resulting MOF is influenced by the coordination preference of the metal ion and the length and rigidity of the organic linker. rsc.org For instance, the use of pyridyl-dicarboxylate ligands with various metal ions has led to the formation of 2D and 3D frameworks with different topologies. nih.gov Similarly, pyridylbenzoate ligands have been used to construct MOFs with interesting properties such as porosity and luminescence. researchgate.nethw.ac.uk By carefully selecting the metal and the specific derivative of 4-(2-pyridinyl)Benzenamine, it is possible to design MOFs with tailored pore sizes, surface areas, and chemical functionalities, making them suitable for applications in gas storage, separation, and catalysis. nih.govbeilstein-journals.org The introduction of different functional groups onto the ligand can also be used to tune the properties of the resulting MOF. nih.gov

Role in Supramolecular Chemistry

The principles of molecular recognition and self-assembly are central to supramolecular chemistry. The distinct structural and electronic features of 4-(2-pyridinyl)Benzenamine and its derivatives make them valuable components in the construction of complex supramolecular systems.

Molecular Recognition and Host-Guest Chemistry

Molecular recognition involves the specific binding of a guest molecule to a complementary host molecule. The aromatic rings and hydrogen-bonding capabilities of 4-(2-pyridinyl)Benzenamine derivatives allow them to participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for molecular recognition. nih.gov

Host-guest systems have been designed using macrocyclic hosts that can encapsulate aniline-containing guests. nih.gov The binding affinity and selectivity of these systems depend on the size, shape, and chemical complementarity between the host and the guest. For instance, cucurbit[n]uril hosts have been shown to form stable inclusion complexes with aniline derivatives, where the aromatic ring of the guest resides within the host's cavity. nih.gov The pyridinium (B92312) moiety, which can be formed by protonation or quaternization of the pyridine nitrogen, can also engage in strong electrostatic interactions, further enhancing the binding in host-guest systems. oiccpress.com

Directed Self-Assembly of Higher-Order Structures

Directed self-assembly is a powerful strategy for constructing complex, well-defined architectures from simpler molecular components. The coordination of metal ions with ligands like 4-(2-pyridinyl)Benzenamine provides a highly directional and predictable interaction for the self-assembly of discrete supramolecular structures or extended coordination polymers. nih.govnih.gov

By using metal ions with specific coordination geometries, it is possible to direct the assembly of ligands into structures such as molecular squares, cages, and helices. nih.gov For example, the combination of linear bispyridyl ligands with 90° cis-blocked palladium(II) or platinum(II) units can lead to the formation of molecular rhomboids or nih.govcatenanes, driven by π-π stacking interactions between the aromatic rings. nih.gov Similarly, the self-assembly of pyrene-functionalized pyridine ligands with transition metal ions can lead to the formation of mononuclear coordination complexes that further organize into one- and two-dimensional structures through π-π stacking and hydrogen bonding. researchgate.net The resulting supramolecular assemblies can exhibit emergent properties, such as enhanced luminescence or novel catalytic activity, that are not present in the individual components. nih.govtaylorandfrancis.com

Development of Supramolecular Catalytic Systems

The unique structural characteristics of 4-(2-pyridinyl)benzenamine and its derivatives, featuring both a Lewis basic pyridine ring and a nucleophilic aniline group, make them attractive building blocks for the construction of complex supramolecular catalytic systems. nih.gov In supramolecular catalysis, non-covalent interactions are harnessed to create self-assembled structures, such as capsules or cages, that can act as nanoreactors, influencing reaction rates and selectivity. mdpi.com

The pyridine nitrogen atom in these compounds can coordinate with metal ions, a fundamental interaction for creating stable, self-assembled metallosupramolecular structures. beilstein-journals.org Researchers have successfully constructed coordination-driven self-assemblies, such as Pd2L4 cages using dipodal pyridyl-terminal ligands, which have demonstrated high efficiency as catalysts in reactions like the Buchwald-Hartwig amination. researchgate.net These systems can create confined environments that stabilize transition states or bring reactants into close proximity, enhancing catalytic activity in a manner analogous to enzymes. mdpi.com

Furthermore, the aniline moiety can be modified to introduce additional functionalities or to act as a secondary interaction site, for instance, through hydrogen bonding. This dual functionality allows for the design of heteroleptic aggregates, which are made up of different components and offer a higher degree of functional diversity and structural complexity. beilstein-journals.org By functionalizing the aniline or pyridine components, it is possible to tune the electronic properties and steric environment within the supramolecular assembly, thereby controlling the catalytic process. For example, ligands incorporating pyridinyl and benzimidazole (B57391) units have been used to synthesize one-dimensional supramolecular chains with cobalt (II) ions, demonstrating the principle of forming extended, organized structures from pyridinyl-based precursors. nih.gov The integration of catalytic processes with such self-assembly systems represents a frontier in creating highly efficient and selective catalysts. nih.gov

Applications in Materials Science

The bifunctional nature of 4-(2-pyridinyl)benzenamine dihydrochloride (B599025) positions it as a versatile monomer and building block for the creation of novel materials with tailored properties.

Formulation of Advanced Polymers and Coatings

Derivatives of 4-(2-pyridinyl)benzenamine are promising candidates for the synthesis of advanced polymers, particularly modified polyanilines (PANI). Polyaniline is a well-known conductive polymer, and its properties can be significantly altered by introducing substituents onto the aniline monomer. nih.govrsc.org The incorporation of the pyridinyl group into the polymer backbone is expected to influence the resulting material's electronic, optical, and morphological characteristics. researchgate.net

The synthesis of such polymers can be achieved through chemical oxidative polymerization of the monomer. nih.govresearchgate.net The presence of the pyridine ring can affect the polymer's solubility in common organic solvents, which is a crucial factor for processability and the formation of thin films and coatings. rsc.orgresearchgate.net The resulting polymers, existing in the protonated emeraldine (B8112657) form, could exhibit unique redox activity and conductivity. rsc.org The surface morphology of these polymers can range from heterogeneous hierarchical structures to more uniform spherical arrangements, impacting their application in devices. researchgate.net These modified polymers hold promise for use in energy-saving devices, as corrosion inhibitors, and in heterogeneous catalysis. researchgate.net

Development of Functional Materials

The ability of the pyridinyl group to coordinate with metal ions allows for the development of a wide range of functional materials. Terpyridine-based ligands, which are structurally related to 4-(2-pyridinyl)benzenamine, have been used to construct materials like metal-organic frameworks (MOFs) and metallopolymers. mdpi.com MOFs built from such ligands can exhibit properties like fluorescence, which can be quenched in the presence of specific analytes, suggesting applications in chemical sensing. mdpi.com

Similarly, polymers functionalized with 4-(2-pyridinyl)benzenamine units can chelate metal ions to create materials with catalytic activity. For instance, terpyridine-functionalized polymers complexed with palladium have been shown to form active Pd nanoparticles that serve as recyclable catalysts for cross-coupling reactions. mdpi.com The electrical properties and high sensitivity of polyaniline derivatives to gases like ammonia (B1221849) also point to their potential in the design of chemical sensors. nih.govrsc.orgresearchgate.net

Exploration in Optical Applications (e.g., Dyes)

The conjugated system formed by the interconnected pyridine and benzene rings in 4-(2-pyridinyl)benzenamine suggests its potential use in the development of dyes and optical materials. Heterocyclic compounds containing pyridine and aniline are foundational structures in many synthetic dyes. wikipedia.org The optical properties, such as absorption and fluorescence, can be tuned by modifying the structure.

Patents describe the use of substituted pyridine and quinoline (B57606) derivatives as fluorescent markers for labeling biomolecules, polymers, and other materials. google.com Such dyes are valued for their water solubility and the stability of their optical properties upon binding to target molecules. google.com In the field of renewable energy, pyridyl-anchored dyes based on a donor-acceptor structure have been synthesized and investigated as sensitizers in p-type dye-sensitized solar cells (p-DSSCs). uea.ac.uk These dyes exhibit broad and red-shifted UV-vis absorption spectra with high extinction coefficients, which are desirable properties for efficient light harvesting. uea.ac.uk

Engagement in Chemical Biology Research

The pyridine and aniline scaffolds are prevalent in pharmacologically active compounds, making their derivatives valuable tools in chemical biology for probing biological systems. nih.gov

Investigation as Tool Compounds for Receptor Interactions and Signaling Pathways

Derivatives of 4-(2-pyridinyl)benzenamine are being actively investigated as modulators of key biological targets, particularly protein kinases and receptors involved in cellular signaling. The general structure of a substituted aniline linked to a nitrogen-containing heterocycle is a common motif in kinase inhibitors. nih.gov For example, 2-substituted aniline pyrimidine (B1678525) derivatives have been developed as highly potent dual inhibitors of Mer and c-Met kinases, which are receptor tyrosine kinases often overexpressed in tumors. nih.gov These compounds can effectively block downstream signaling pathways, such as ERK and AKT, leading to anti-proliferative effects in cancer cells. nih.gov

Similarly, novel acetanilide (B955) derivatives containing a 2-pyridyl group have been identified as potent and selective agonists for the beta3-adrenergic receptor (β3-AR), a target for treating type II diabetes and obesity. nih.gov The pyridinyl moiety is crucial for achieving high affinity and selectivity for the target receptor. The ability to form water-soluble hydrochloride salts from the pyridine nitrogen is also a significant advantage in drug development, improving the physicochemical properties of potential therapeutic agents. nih.govnih.gov These studies underscore the utility of pyridinyl-aniline derivatives as "tool compounds" for exploring the structure and function of receptors and for validating their potential as therapeutic targets.

Table of Research Findings on Pyridinyl-Aniline Derivatives in Chemical Biology

Compound ClassBiological TargetKey FindingsReference
2-Substituted Aniline PyrimidinesMer and c-Met KinasesCompound 18c showed potent dual inhibition with IC₅₀ values of 18.5 nM (Mer) and 33.6 nM (c-Met). nih.gov
2-PyridylacetanilidesBeta3-Adrenergic Receptor (β3-AR)Compound 2u was a potent and selective β3-AR agonist with an EC₅₀ value of 0.11 µM. nih.gov
Pyridinyl UreidobenzenesulfonatesDihydroorotate (B8406146) Dehydrogenase (DHODH)Compounds exhibit antiproliferative activity at submicromolar concentrations in AML cell lines. nih.gov
Pyridinyl ImidazolidinonesMicrotubules / CYP1A1Prodrugs show strong antiproliferative activity (IC₅₀: 0.03–3.3 μM) after bioactivation by CYP1A1. nih.gov

Design and Evaluation of Prodrugs and Bioactivation Mechanisms

The development of prodrugs, pharmacologically inactive compounds that are converted into their active forms within the body, represents a significant strategy in medicinal chemistry to overcome limitations of parent drug molecules, such as poor solubility, instability, or lack of target specificity. nih.gov For derivatives of 4-(2-pyridinyl)Benzenamine, the primary amine and the pyridine ring offer versatile handles for chemical modification to create prodrugs. These prodrugs can be engineered for activation by specific enzymes that are overexpressed in target tissues, such as tumors, thereby enhancing therapeutic efficacy and minimizing systemic toxicity. nih.gov

A prominent bioactivation strategy involves leveraging the activity of cytochrome P450 enzymes, particularly CYP1A1, which is notably overexpressed in certain cancer cells, including breast cancer. nih.gov This differential expression allows for the design of prodrugs that are selectively metabolized to their cytotoxic parent drugs within the tumor microenvironment. nih.gov For instance, pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates have been developed as water-soluble antimitotic prodrugs that are bioactivated by CYP1A1. nih.gov This approach could be conceptually applied to 4-(2-pyridinyl)Benzenamine derivatives, where the aniline nitrogen is masked with a labile group that is cleaved by CYP1A1, releasing the active aminopyridine pharmacophore.

Another established prodrug approach for primary aromatic amines is the formation of an azo bond. nih.gov These azo-linked prodrugs are generally stable in the upper gastrointestinal tract but are cleaved by azoreductases produced by colonic microflora, making this an effective strategy for colon-specific drug delivery. nih.gov Derivatives of 4-(2-pyridinyl)Benzenamine could be conjugated via an azo linkage to a carrier molecule to target the colon for the treatment of localized diseases.

Furthermore, N-acyloxyalkoxycarbonyl derivatives are a class of prodrugs designed for amines. nih.gov These compounds contain an esterase-sensitive group, and their hydrolysis triggers a cascade reaction that liberates the parent amine. nih.gov This strategy could enhance the oral bioavailability of drugs derived from 4-(2-pyridinyl)Benzenamine by improving their lipophilicity and membrane permeability. The rate of hydrolysis and subsequent drug release can be fine-tuned by modifying the steric and electronic properties of the acyl group. unisi.it

The table below summarizes potential prodrug strategies for 4-(2-pyridinyl)Benzenamine derivatives and their corresponding bioactivation mechanisms.

Prodrug StrategyBioactivation MechanismPotential Advantage
N-Masking with CYP1A1-labile groupOxidative cleavage by Cytochrome P450 1A1Tumor-specific activation
Azo-conjugationReduction by azoreductases in the colonColon-specific drug delivery
N-Acyloxyalkoxycarbonyl derivatizationHydrolysis by esterasesImproved oral bioavailability

Development of Enzyme-Mediated Synthesis Protocols

The use of enzymes in organic synthesis, or biocatalysis, offers a green and efficient alternative to traditional chemical methods, often providing high chemo-, regio-, and stereoselectivity under mild reaction conditions. For the synthesis of 4-(2-pyridinyl)Benzenamine and its derivatives, several enzyme-catalyzed protocols can be envisioned, drawing from established enzymatic reactions for the formation of C-N bonds and the synthesis of aminopyridines.

Transaminases are a well-established class of enzymes for the synthesis of chiral amines from prochiral ketones. mdpi.com While 4-(2-pyridinyl)Benzenamine itself is not chiral, derivatives with a stereocenter could be synthesized using transaminases. More directly, the synthesis of the aminopyridine moiety can be achieved through enzymatic methods. For instance, nitroreductases can be employed for the reduction of a nitro precursor, such as 4-(2-pyridinyl)nitrobenzene, to the corresponding amine. This biocatalytic reduction is often highly efficient and avoids the use of harsh reducing agents.

Lipases, which are readily available and versatile biocatalysts, have also been shown to catalyze the synthesis of pyridine derivatives. researchgate.net Although typically known for their hydrolytic activity, lipases can catalyze a variety of reactions in organic solvents, including amination reactions. A lipase-catalyzed Kabachnik-Fields reaction, for example, has been reported for the synthesis of α-aminophosphonate derivatives, demonstrating the potential of these enzymes in forming C-N bonds. researchgate.net

The following table outlines potential enzyme-mediated synthesis strategies for 4-(2-pyridinyl)Benzenamine and its derivatives.

Enzymatic StrategyKey Enzyme(s)Reaction TypePotential Application
Biocatalytic ReductionNitroreductaseReduction of a nitro groupSynthesis of 4-(2-pyridinyl)Benzenamine from a nitro precursor
C-N Bond FormationLipase, TransaminaseAminationSynthesis of derivatives or the core structure
Multi-Enzyme CascadeMultiple enzymesOne-pot synthesisEfficient and sustainable production of complex derivatives

General Utility in Synthetic and Organic Chemistry Research

Reagents in Specialty Organic Synthesis

The unique structural motif of 4-(2-pyridinyl)Benzenamine, which combines a nucleophilic aniline moiety with a potentially coordinating pyridine ring, makes it a valuable reagent in specialty organic synthesis. The reactivity of the aniline nitrogen allows for a wide range of transformations, including N-alkylation, N-acylation, and participation in condensation reactions to form imines and enamines. scribd.com These reactions are fundamental in the construction of more complex molecular architectures.

The pyridine nitrogen, with its basic character, can act as an internal catalyst or a directing group in certain reactions. nih.gov For example, in metal-catalyzed cross-coupling reactions, the pyridine moiety can coordinate to the metal center, influencing the regioselectivity of the reaction. This property is particularly useful in the late-stage functionalization of complex molecules, a critical process in drug discovery. researchgate.net

Furthermore, the entire 4-(2-pyridinyl)Benzenamine scaffold can serve as a building block in the synthesis of heterocyclic compounds. For instance, the aniline functionality can be diazotized and subsequently converted to a variety of other functional groups, or it can participate in cyclization reactions to form fused heterocyclic systems. The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the synthesis of aminopyridines, highlighting the importance of this structural class in medicinal chemistry. acs.org

The table below provides examples of the utility of 4-(2-pyridinyl)Benzenamine as a reagent in specialty organic synthesis.

Reaction TypeRole of 4-(2-pyridinyl)BenzenamineResulting Structure
N-AcylationNucleophileAmide derivatives
CondensationAmine componentImine or enamine adducts
Metal-catalyzed Cross-CouplingLigand or directing groupFunctionalized pyridine or aniline derivatives
Heterocycle SynthesisBuilding blockFused heterocyclic systems

Intermediate for Chiral Compound Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. 4-(2-pyridinyl)Benzenamine serves as a valuable intermediate for the synthesis of a variety of chiral compounds, particularly those containing a stereogenic center adjacent to the pyridine ring or those incorporating the aminopyridine motif into a chiral ligand scaffold.

The primary amine group of 4-(2-pyridinyl)Benzenamine can be readily converted into a chiral auxiliary. For example, reaction with a chiral aldehyde or ketone can form a chiral imine, which can then undergo diastereoselective reactions. Alternatively, the amine can be resolved into its enantiomers through the formation of diastereomeric salts with a chiral acid.

A significant application of chiral pyridine-containing compounds is their use as ligands in asymmetric catalysis. nih.gov The nitrogen atom of the pyridine ring can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations. For instance, chiral pyridine-aminophosphine ligands have been synthesized from 2-(pyridin-2-yl)-substituted quinolines and have shown excellent performance in asymmetric hydrogenation reactions. rsc.org 4-(2-pyridinyl)Benzenamine provides a key structural element for the development of novel chiral P,N-ligands.

The enantioselective synthesis of (R)- and (S)-1-(pyridin-2-yl)ethan-1-amine from pyridine-2-carboxaldehyde has been demonstrated, showcasing a method to introduce a stereocenter at the benzylic position of a pyridine ring. youtube.com A similar strategy could be applied to derivatives of 4-(2-pyridinyl)Benzenamine to access a range of chiral amines with potential applications in medicinal chemistry and materials science. The synthesis of chiral pyrroloindolines via the generation of indole (B1671886) radical cations also highlights the utility of aniline derivatives in constructing complex chiral molecules. nih.gov

The following table illustrates the role of 4-(2-pyridinyl)Benzenamine as an intermediate in the synthesis of chiral compounds.

Chiral Compound ClassSynthetic StrategyRole of 4-(2-pyridinyl)Benzenamine
Chiral AminesDiastereoselective synthesis or resolutionStarting material for introducing chirality
Chiral LigandsIncorporation into a ligand scaffoldKey structural component for metal coordination
Chiral HeterocyclesAsymmetric cyclization reactionsPrecursor to chiral fused ring systems

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and efficient chemical syntheses is a cornerstone of modern chemistry. Future research into the synthesis of 4-(2-pyridinyl)Benzenamine Dihydrochloride (B599025) and its derivatives is expected to focus on methodologies that are not only high-yielding but also environmentally benign.

One promising avenue is the adoption of biocatalytic methods. The use of enzymes, such as nitroreductases, has shown potential in the synthesis of aromatic amines from their corresponding nitro compounds. acs.org This chemoenzymatic approach offers high chemoselectivity and avoids the need for high-pressure hydrogen gas and precious-metal catalysts, which are often resource-intensive. acs.org A continuous biocatalytic methodology could offer a sustainable alternative to traditional synthetic routes. acs.org

Furthermore, the development of catalytic systems employing earth-abundant metals is a key area of interest. For instance, manganese-catalyzed reactions have been successfully used for the synthesis of other nitrogen-containing heterocycles in the absence of organic solvents, with water and molecular hydrogen as the only byproducts. nih.gov Exploring similar transition-metal-catalyzed cross-coupling reactions could lead to more sustainable and cost-effective synthetic pathways for 4-(2-pyridinyl)Benzenamine Dihydrochloride.

Synthetic ApproachKey AdvantagesPotential for this compound
Biocatalysis (e.g., Nitroreductases) High chemoselectivity, mild reaction conditions, reduced reliance on precious metals. acs.orgSustainable synthesis from a nitro-precursor, avoiding harsh reducing agents.
Earth-Abundant Metal Catalysis (e.g., Manganese) Cost-effective, environmentally friendly, potential for solvent-free reactions. nih.govDevelopment of novel cross-coupling strategies for the C-C bond formation between the pyridine (B92270) and benzene (B151609) rings.
Flow Chemistry Improved reaction control, enhanced safety, potential for scalability.Precise control over reaction parameters for optimized yield and purity.

In-depth Mechanistic Studies of Chemical Reactivity

A thorough understanding of the chemical reactivity of this compound is crucial for its effective utilization. Future mechanistic studies will likely focus on elucidating the electronic and steric effects that govern its behavior in various chemical transformations.

The interplay between the electron-donating amino group and the electron-withdrawing pyridinyl moiety significantly influences the reactivity of the benzene ring towards electrophilic and nucleophilic substitution. Detailed kinetic and computational studies can provide insights into the regioselectivity of these reactions.

Furthermore, the nitrogen atoms in both the pyridine ring and the amino group can act as coordination sites for metal ions. Mechanistic investigations into the coordination chemistry of this ligand can reveal the factors that determine the formation of mononuclear or polynuclear metal complexes. Understanding the thermodynamics and kinetics of complexation is essential for designing novel catalysts and functional materials.

Expanding the Scope of Supramolecular Architectures

The ability of 4-(2-pyridinyl)Benzenamine to act as a versatile building block in supramolecular chemistry presents a vast and exciting research area. The presence of multiple hydrogen bond donors (the amine group) and acceptors (the pyridine nitrogen) allows for the construction of intricate and functional supramolecular assemblies. nih.gov

Future research will likely explore the self-assembly of this molecule into various architectures, such as one-dimensional chains, two-dimensional sheets, and three-dimensional networks, through hydrogen bonding and other non-covalent interactions. nih.govresearchgate.net The introduction of different counter-anions in the dihydrochloride salt can significantly influence the resulting supramolecular structure. nih.gov

Moreover, its capacity to act as a ligand in coordination polymers opens up possibilities for creating novel metal-organic frameworks (MOFs). By coordinating with various metal ions, it is possible to generate multidimensional structures with tailored topologies and properties. researchgate.net These materials could find applications in gas storage, separation, and catalysis.

Supramolecular AssemblyKey Driving InteractionsPotential Architectures
Self-Assembly Hydrogen bonding (N-H...Cl, N-H...N), π-π stacking.1D chains, 2D sheets, 3D networks. nih.govresearchgate.net
Coordination Polymers Metal-ligand coordination, hydrogen bonding. nih.govMetal-organic frameworks (MOFs) with diverse topologies. researchgate.net

Integration of Advanced Computational Techniques for Predictive Design

Computational chemistry is an increasingly powerful tool for the rational design of new molecules and materials. In the context of this compound, advanced computational techniques can be employed to predict and understand its properties and reactivity.

Bio-computational modeling, for example, can simulate the interactions between derivatives of this compound and biological targets, aiding in the design of new therapeutic agents. nih.gov By predicting pharmacokinetic and toxicological profiles, researchers can optimize molecular structures for improved efficacy and reduced side effects. nih.gov

Furthermore, in silico studies, including virtual screening and molecular docking, can be used to identify potential applications for this molecular scaffold. mdpi.com These computational methods can accelerate the discovery of new compounds with desired biological activities, such as antimalarial agents. mdpi.com Density functional theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule, guiding the design of new synthetic transformations and functional materials.

Exploration of New Application Domains in Emerging Technologies

The unique electronic and structural features of this compound make it a promising candidate for a variety of applications in emerging technologies. The pyridine nucleus is a "privileged" structure in medicinal chemistry, known for its presence in numerous therapeutic agents. mdpi.com

Future research could focus on exploring the potential of its derivatives in areas such as:

Medicinal Chemistry: The pyridine scaffold is found in compounds with a wide range of biological activities, including antimicrobial and antiviral properties. mdpi.com Further investigation into derivatives of 4-(2-pyridinyl)Benzenamine could lead to the discovery of novel therapeutic agents. For instance, related N-pyridinyl compounds have been investigated as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a target for cancer therapy. rsc.org

Organic Electronics: The conjugated π-system of the molecule suggests potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). By modifying the molecular structure, it may be possible to tune its electronic properties for specific device applications.

Sensing: The ability of the molecule to coordinate with metal ions could be exploited for the development of chemical sensors. Changes in the optical or electronic properties upon metal binding could form the basis for detecting specific analytes.

Q & A

Q. How do researchers reconcile conflicting results in solubility studies under varying pH conditions?

  • Methodological Answer :
  • pH-Solubility Profiling : Use a potentiometric titration (e.g., CheqSol) to measure intrinsic solubility and pH-dependent shifts.
  • Ionic Strength Adjustments : Evaluate solubility in buffers (e.g., phosphate-buffered saline) to mimic physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.